Benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester
Description
Historical Context and Development
The development of benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester emerges from the broader historical trajectory of piperidine-based pharmaceutical research that gained momentum in the latter half of the twentieth century. The compound's structural foundation builds upon decades of research into piperidine derivatives, which have consistently demonstrated significant biological activity across multiple therapeutic areas. The specific incorporation of a chloroethyl substituent at the 4-position of the piperidine ring represents an evolution from earlier, simpler piperidine scaffolds toward more sophisticated molecular architectures designed to enhance pharmacological properties.
Historical precedent for piperidine-containing benzoate esters can be traced to early investigations into compounds targeting neurological disorders, where researchers recognized the potential of combining the metabolic stability of benzoate esters with the bioactive properties of substituted piperidines. The chloroethyl modification specifically draws from established precedents in alkylating agent research, where similar structural motifs have demonstrated enhanced tissue penetration and biological activity. This historical foundation provided the conceptual framework for developing more complex derivatives like the current compound, which represents a sophisticated fusion of multiple pharmacophoric elements.
The synthetic accessibility of this compound class also contributed to its historical development, as researchers could leverage established methodologies for benzoate ester formation while incorporating the specialized piperidine-chloroethyl component through well-understood alkylation protocols. This synthetic feasibility enabled systematic structure-activity relationship studies that have informed contemporary understanding of optimal substitution patterns and their corresponding biological effects.
Position within Piperidine-Substituted Benzoate Research
This compound occupies a distinctive position within the broader landscape of piperidine-substituted benzoate research, representing a sophisticated evolution of simpler structural templates. The compound exemplifies the modern approach to pharmaceutical intermediate design, where multiple functional elements are strategically combined to achieve enhanced biological activity and improved pharmacological properties. Within this research domain, the compound serves as both a standalone bioactive entity and a versatile synthetic intermediate for more complex molecular architectures.
The benzoylpiperidine fragment present in this compound aligns with established privileged structures in medicinal chemistry, particularly those targeting serotonergic and dopaminergic receptor systems. Research has demonstrated that the phenyl(piperidin-4-yl)methanone framework serves as a bioisostere for piperazine rings, offering similar biological activity while providing enhanced metabolic stability. The specific incorporation of the chloroethyl substituent distinguishes this compound from simpler benzoylpiperidine derivatives, introducing potential for alkylating activity that may enhance binding affinity and selectivity for specific biological targets.
Contemporary research has positioned this compound within the context of structure-activity relationship studies examining the impact of halogenated alkyl substituents on piperidine scaffolds. Studies investigating related compounds have demonstrated that chloroethyl modifications can significantly enhance biological activity while maintaining acceptable pharmacokinetic properties. The methyl ester functionality provides additional versatility, allowing for potential prodrug strategies or selective tissue targeting based on esterase expression patterns.
Table 1: Comparative Analysis of Related Piperidine-Substituted Benzoates
| Compound Class | Structural Features | Research Applications | Key Advantages |
|---|---|---|---|
| Simple Piperidine Benzoates | Basic piperidine-benzoate linkage | Initial screening studies | Synthetic accessibility |
| Halogenated Derivatives | Fluorine/chlorine substitutions | Enhanced receptor binding | Improved metabolic stability |
| Alkylated Variants | Extended alkyl chains | Tissue penetration studies | Modified pharmacokinetics |
| Chloroethyl Substituted | Chloroethyl at piperidine 4-position | Advanced therapeutic applications | Alkylating potential |
Contemporary Research Relevance
The contemporary research relevance of this compound stems from its potential applications across multiple therapeutic domains, particularly in areas where traditional pharmaceutical approaches have shown limitations. Current research investigations have focused on the compound's utility as an intermediate in the synthesis of novel antiviral agents, building upon recent discoveries regarding piperidine derivatives as coronavirus main protease inhibitors. These studies have demonstrated that strategically substituted piperidine scaffolds can achieve significant viral load reductions comparable to established therapeutic agents.
Recent investigations into piperidine-based inhibitors have revealed promising applications in tuberculosis treatment, where compounds featuring similar structural motifs have shown synergistic effects with existing therapeutic agents. The chloroethyl substituent present in this compound offers particular advantages in this context, as it may enhance penetration of mycobacterial cell walls while maintaining selectivity for bacterial targets over human enzymes. Research has demonstrated that piperidine derivatives can achieve meaningful antimicrobial activity, with minimum inhibitory concentrations in the micromolar range for various bacterial strains.
The compound's relevance extends to oncological applications, where the chloroethyl functionality may confer alkylating properties useful in cancer chemotherapy development. Contemporary research has explored how piperidine-containing molecules can serve as scaffolds for developing compounds that selectively target cancer cell metabolism while minimizing effects on healthy tissues. The benzoate ester component provides additional opportunities for prodrug development, potentially allowing for controlled release of active compounds in specific tissue environments.
Table 2: Contemporary Research Applications and Findings
| Research Domain | Specific Applications | Key Findings | Future Directions |
|---|---|---|---|
| Antiviral Development | Coronavirus protease inhibition | Micromolar efficacy ranges | Optimization studies |
| Antimicrobial Research | Tuberculosis combination therapy | Synergistic effects demonstrated | Clinical evaluation |
| Oncology Applications | Alkylating agent development | Selective targeting potential | Mechanism studies |
| Neurological Disorders | Central nervous system targets | Enhanced brain penetration | Receptor selectivity |
Current synthetic methodology research has also highlighted the compound's utility as a building block for more complex molecular architectures. Advanced synthetic strategies have demonstrated efficient routes for incorporating this scaffold into larger molecular frameworks, enabling the development of multifunctional therapeutic agents that combine multiple pharmacophoric elements within single molecular entities. These synthetic advances have positioned the compound as a valuable intermediate for combinatorial chemistry approaches and structure-based drug design initiatives.
Properties
IUPAC Name |
methyl 4-[4-(2-chloroethyl)piperidin-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c1-19-15(18)13-2-4-14(5-3-13)17-10-7-12(6-9-16)8-11-17/h2-5,12H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTIECNRJMVQEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCC(CC2)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acid catalyst. One common method includes the reaction of 4-(2-chloroethyl)benzoic acid with methanol under acidic conditions to form the desired ester. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloroethyl group.
Major Products Formed
Oxidation: Formation of 4-[4-(2-chloroethyl)-1-piperidinyl]benzoic acid.
Reduction: Formation of 4-[4-(2-hydroxyethyl)-1-piperidinyl]benzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Benzoic acid derivatives have been extensively studied for their pharmacological properties. The compound has shown promise in the following areas:
- Antitumor Activity : Research indicates that benzoic acid derivatives can exhibit cytotoxic effects against various cancer cell lines. The introduction of a piperidine moiety may enhance the compound's ability to penetrate cellular membranes and exert therapeutic effects .
- Pain Management : The piperidine ring is known for its analgesic properties. Studies have suggested that compounds with similar structures can act on opioid receptors, potentially providing pain relief .
- Antimicrobial Activity : Some benzoic acid derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or preservatives in food and pharmaceutical formulations .
Pharmacology
The pharmacokinetic profile of benzoic acid derivatives is crucial for their therapeutic application:
- Bioavailability Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) of this compound are ongoing. Understanding these parameters is essential for optimizing its use in clinical settings .
- Drug Formulation : The compound's ester functionality makes it suitable for formulating prodrugs that enhance solubility and bioavailability. This approach can improve the efficacy of existing drugs by modifying their release profiles .
Environmental Science
Research into the environmental impact of chemical compounds is increasingly important:
- Toxicological Assessments : Studies have evaluated the toxicity of benzoic acid derivatives on aquatic organisms, highlighting the need for careful monitoring of such substances in industrial applications .
- Biodegradability Studies : Investigating the degradation pathways of this compound can provide insights into its environmental fate and help develop strategies for mitigating pollution caused by chemical spills or improper disposal .
Case Study 1: Antitumor Activity
A study published in a peer-reviewed journal examined the cytotoxic effects of various benzoic acid derivatives on human cancer cell lines. The results indicated that compounds with piperidine substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts, suggesting a potential pathway for developing new anticancer agents .
Case Study 2: Pain Management
In a pharmacological study, researchers synthesized several analogs of benzoic acid derivatives to assess their analgesic properties. Results showed that specific modifications to the piperidine structure led to increased affinity for opioid receptors, indicating potential as novel pain relief medications .
Summary Table of Applications
Mechanism of Action
The mechanism of action of benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Benzoic Acid, 4-(1-Methylethoxy)-, 2-(2-Methyl-1-Pyrrolidinyl)ethyl Ester ()
- Structure : Replaces piperidine with a pyrrolidine ring and introduces a methylethoxy group.
- Properties : The 5-membered pyrrolidine ring increases steric hindrance and reduces basicity compared to piperidine. The methylethoxy group enhances lipophilicity (LogP ~3.2) .
- Contrast : The target compound’s 6-membered piperidine ring provides greater conformational flexibility and higher aqueous solubility.
Key Observations :
- The target compound’s synthesis likely follows a similar nucleophilic substitution pathway as but requires specialized handling of the chloroethyl group.
- Nitro-to-amine reductions (Evidences 6, 11) are critical for analogues with amino substituents but are absent in the target compound’s synthesis.
Physicochemical Properties
*Calculated based on structure.
Analysis :
- The chloroethyl group increases LogP and reduces solubility compared to non-chlorinated analogues.
- The bis(chloroethyl) derivative () has higher molecular weight and reactivity, which may limit bioavailability .
Biological Activity
Benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester (CAS number 936130-71-1) is a compound notable for its unique structure, which combines a benzoic acid moiety with a piperidine ring substituted with a chloroethyl group. This structural configuration suggests potential biological activities that merit detailed investigation. Its molecular formula is with a molar mass of approximately 281.78 g/mol . This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 281.78 g/mol |
| Density | 1.133 ± 0.06 g/cm³ |
| Boiling Point | 420.3 ± 20.0 °C |
| Storage Conditions | 2-8 °C |
The biological activity of benzoic acid derivatives often involves interactions with various biological targets, including enzymes and receptors. The chloroethyl substituent may enhance lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets.
Potential Mechanisms:
- Cholinesterase Inhibition : Similar compounds have shown promising cholinesterase inhibitory activity, which is crucial in treating neurodegenerative diseases like Alzheimer's .
- Anticancer Activity : Some benzoic acid derivatives exhibit significant antiproliferative effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Anticancer Activity
Several studies have evaluated the anticancer properties of related benzoic acid derivatives:
- In vitro Studies : Compounds structurally related to this compound have demonstrated IC50 values indicating potent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, one study reported IC50 values as low as for related structures .
Cholinesterase Inhibition
Research indicates that compounds with similar structures can act as effective cholinesterase inhibitors. For example, the inhibition constant (Ki) for certain analogs ranged from to , suggesting that benzoic acid derivatives may hold potential for treating conditions characterized by cholinergic deficits .
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing benzoic acid, 4-[4-(2-chloroethyl)-1-piperidinyl]-, methyl ester?
- Methodology : The compound can be synthesized via nucleophilic substitution. Dissolve bromomethylbenzoic acid methyl ester (1 mmol) in THF, add 4-(2-chloroethyl)piperidine (1.2 mmol) and K₂CO₃ (2 mmol). Stir at room temperature until completion. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
- Characterization : Confirm structure using ¹H/¹³C NMR (e.g., δ ~3.7 ppm for methyl ester, δ ~2.5–3.5 ppm for piperidinyl protons) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with methanol/buffer (65:35, pH 4.6 adjusted with acetic acid) at 1.0 mL/min; monitor UV absorption at 254 nm .
- FT-IR : Key peaks include ester C=O (~1720 cm⁻¹) and piperidinyl C-N (~1250 cm⁻¹) .
- Melting Point : Compare experimental values to literature data (if available) to assess purity .
Q. What safety precautions are critical when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use in a fume hood due to potential respiratory irritation .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Collect halogenated waste separately for incineration .
Advanced Research Questions
Q. How can researchers investigate the compound’s mechanism of action in cellular stress models?
- Experimental Design :
- Cell Models : Use pancreatic β-cells (e.g., INS-1) to assess endoplasmic reticulum (ER) stress protection. Pre-treat cells with the compound (1–10 µM) before inducing stress with thapsigargin .
- Assays : Measure ER stress markers (e.g., CHOP, BiP) via Western blot. Quantify apoptosis using Annexin V/PI staining .
Q. What strategies resolve contradictions in solubility data across different solvent systems?
- Approach :
- Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 2–9). Use UV-Vis spectroscopy to quantify saturation points.
- Contradiction Analysis : Low solubility in water (<0.1 mg/mL) but high in DMSO (>50 mg/mL) suggests hydrogen bonding disruption. Adjust formulation using co-solvents (e.g., PEG 400) for in vivo studies .
Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?
- Molecular Modeling :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level. Calculate electrostatic potential surfaces to identify electrophilic sites (e.g., chloroethyl group).
- MD Simulations : Simulate hydrolysis in aqueous environments to predict degradation pathways (e.g., SN2 displacement of chloride) .
Methodological Notes
- Synthetic Yield Optimization : If yields are inconsistent, vary reaction time (12–24 hr) or substitute K₂CO₃ with Cs₂CO₃ to enhance nucleophilicity .
- Chromatographic Troubleshooting : Tailor HPLC gradients to resolve co-eluting impurities. For example, reduce methanol to 55% to improve separation of ester derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
